1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-fluorophenoxy ethanone derivative under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be useful in the development of new materials with specific electronic or photonic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings may facilitate binding to specific sites, while the fluorophenoxy group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenoxy)ethan-1-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWPLVNHQYZPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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